2-CEES

Description

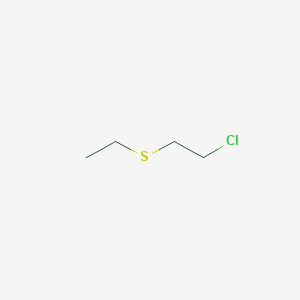

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNVXYXIRHSYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027295 | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS] | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0663 at 20 °C/4 °C | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.27 (air= 1) | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.4 [mmHg], 3.4 mm Hg @ 25 °C | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

693-07-2 | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1-chloro-2-(ethylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl ethyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLTHIOETHYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MN267Q6RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of 2-Chloroethyl Ethyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (CEES), a monofunctional analog of the potent vesicant sulfur mustard, serves as a critical research tool to understand the molecular toxicology of mustard agents. Its ability to induce significant cellular damage, including skin blistering and inflammation, mirrors the effects of its more hazardous counterpart, making it an invaluable model for studying mechanisms of toxicity and developing effective countermeasures. This technical guide provides a comprehensive overview of the core mechanisms of action of CEES, with a focus on its impact on cellular signaling pathways, DNA integrity, and the inflammatory response. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Core Mechanisms of Action

The toxic effects of 2-chloroethyl ethyl sulfide are primarily attributed to its potent alkylating capabilities and its ability to induce severe oxidative stress. These initial insults trigger a cascade of downstream cellular events, culminating in widespread tissue damage and inflammation.

DNA Alkylation and Damage Response

As a monofunctional alkylating agent, CEES readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine.[1] This leads to the formation of DNA adducts, which distort the DNA helix, disrupt DNA replication and transcription, and can induce mutations.

The cellular response to CEES-induced DNA damage involves the activation of complex DNA damage response (DDR) pathways. A key event is the phosphorylation of the histone variant H2A.X at serine 139 (γH2A.X), which serves as a sensitive marker for DNA double-strand breaks.[1] This phosphorylation event is an early step in the recruitment of DNA repair machinery to the site of damage. Concurrently, the tumor suppressor protein p53 is stabilized and phosphorylated, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints, to allow time for DNA repair.[1] If the damage is too extensive to be repaired, p53 can initiate apoptosis, or programmed cell death.

Induction of Oxidative Stress

CEES exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion, coupled with the direct generation of reactive oxygen species (ROS) through the interaction of CEES with cellular components, results in a state of severe oxidative stress. ROS, such as superoxide (B77818) anions and hydroxyl radicals, can directly damage cellular macromolecules, including lipids, proteins, and DNA, further exacerbating the initial alkylation-induced damage.

Activation of Inflammatory Signaling Pathways

The combination of DNA damage and oxidative stress triggers the activation of multiple pro-inflammatory signaling pathways. Key among these are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathways: CEES activates all three major MAPK cascades: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation and activation of a variety of downstream transcription factors, including activator protein-1 (AP-1), which plays a crucial role in regulating the expression of genes involved in inflammation and cell survival.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. CEES-induced oxidative stress leads to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators.

The activation of these signaling cascades results in the increased expression and activity of several key inflammatory enzymes and cytokines:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a signaling molecule that can contribute to inflammation and cytotoxicity at high concentrations.

-

Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. MMP-2 and particularly MMP-9 are significantly upregulated following CEES exposure and are implicated in the breakdown of the dermal-epidermal junction, leading to blister formation.[1]

Quantitative Data on CEES-Induced Effects

To facilitate a clear understanding of the dose- and time-dependent effects of 2-chloroethyl ethyl sulfide, the following tables summarize key quantitative data from various studies.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 252 mg/kg | [2] |

| Biomarker | Model System | CEES Dose | Time Point | Fold Change vs. Control | Reference |

| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 9 h | ~6-fold | [1] |

| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 12 h | ~5.5-fold | [1] |

| MMP-9 Expression | Female SKH-1 Hairless Mice | 2 mg | 24 h | ~5.4-fold | [1] |

| COX-2 Expression | Female SKH-1 Hairless Mice | 2 mg | 9-24 h | Significant Increase | [1] |

| iNOS Expression | Female SKH-1 Hairless Mice | 2 mg | 9-24 h | Significant Increase | [1] |

| p-H2A.X (Ser139) | Male & Female SKH-1 Hairless Mice | 2 mg & 4 mg | 12-24 h | Strong Increase | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 2-chloroethyl ethyl sulfide and a typical experimental workflow for studying its effects.

Caption: CEES-induced cellular signaling cascade.

Caption: Experimental workflow for CEES studies.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of 2-chloroethyl ethyl sulfide's mechanism of action.

In Vivo SKH-1 Hairless Mouse Model of CEES-Induced Skin Injury

Objective: To induce a localized inflammatory and vesicant response in mouse skin for the study of CEES toxicity.

Materials:

-

SKH-1 hairless mice (6-8 weeks old)

-

2-chloroethyl ethyl sulfide (CEES)

-

Acetone (B3395972) (vehicle)

-

Micropipette

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Anesthetize the SKH-1 hairless mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

-

Prepare the desired dose of CEES by dissolving it in acetone. A common dose range is 1-4 mg per mouse.

-

Using a micropipette, topically apply 200 µL of the CEES solution (or acetone alone for vehicle controls) to a defined area on the dorsal skin of the anesthetized mouse.

-

Allow the mice to recover from anesthesia.

-

At predetermined time points (e.g., 9, 12, 24, 48 hours) post-application, euthanize the mice.

-

Excise the treated area of the dorsal skin for subsequent analysis (e.g., histology, protein extraction).

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of specific proteins (e.g., p-H2A.X, p-p53, COX-2, iNOS, MMP-9) in skin tissue lysates.

Materials:

-

Skin tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Homogenize the skin tissue samples in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Alkaline Comet Assay for DNA Damage Quantification

Objective: To measure DNA strand breaks in individual cells isolated from CEES-treated skin.

Materials:

-

Single-cell suspension from skin tissue

-

Low melting point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Prepare a single-cell suspension from the skin tissue samples.

-

Embed the cells in a thin layer of low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in a high-salt and detergent lysis solution. This removes cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

-

Denature the DNA by placing the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks.

-

Perform electrophoresis in the alkaline buffer. The negatively charged DNA will migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail."

-

Neutralize the slides with a neutralization buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized comet scoring software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail moment).

Conclusion

The mechanism of action of 2-chloroethyl ethyl sulfide is a multi-faceted process initiated by its potent alkylating properties and the induction of oxidative stress. These primary events trigger a cascade of cellular responses, including the activation of DNA damage repair pathways and pro-inflammatory signaling cascades, ultimately leading to the characteristic skin injury and inflammation observed upon exposure. A thorough understanding of these intricate molecular pathways is paramount for the development of effective therapeutic interventions against mustard agent toxicity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to this critical area of study.

References

- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells : this compound induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl ethyl sulfide (B99878) (2-CEES) is a monofunctional sulfur mustard analog extensively utilized in research settings to study the toxicological effects of vesicating agents. Due to its structural similarity to sulfur mustard, this compound recapitulates many of the key mechanisms of toxicity, including DNA alkylation, induction of oxidative stress, and initiation of inflammatory responses, making it a valuable surrogate for developing countermeasures against these hazardous chemical agents.[1][2] This technical guide provides an in-depth overview of the toxicological profile of this compound, focusing on its mechanisms of action, toxicological endpoints, and the signaling pathways implicated in its pathology.

Mechanisms of Toxicity

The toxicity of this compound is multifaceted, primarily driven by its ability to alkylate cellular macromolecules and induce a state of severe oxidative stress. These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cellular damage, inflammation, and tissue injury, particularly in the skin and lungs.

DNA Alkylation and Damage Response

As a potent alkylating agent, this compound readily reacts with DNA, forming monoadducts, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine.[3] This DNA damage triggers a robust cellular DNA damage response (DDR). The primary kinases activated in response to this compound-induced DNA damage are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[3] Activation of these kinases leads to the phosphorylation of downstream targets, including the histone variant H2A.X (at serine 139), a sensitive marker of DNA double-strand breaks, and the tumor suppressor protein p53.[1][3] This signaling cascade is crucial for initiating cell cycle arrest and apoptosis in response to extensive DNA damage.[1]

Oxidative Stress

This compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress. Oxidative stress contributes to cellular damage through lipid peroxidation, protein oxidation, and further DNA damage.[1]

Inflammatory Cascade

The induction of oxidative stress by this compound is a key driver of the subsequent inflammatory response. Oxidative stress activates several pro-inflammatory signaling pathways, including the Akt/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] Activation of these pathways leads to the upregulation and production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Furthermore, matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, is also induced, contributing to tissue damage and the blistering characteristic of vesicant exposure.[1]

Toxicological Endpoints

The toxicological effects of this compound have been characterized in various experimental models. The following tables summarize the key quantitative toxicological endpoints identified in the literature.

| Acute Toxicity | |

| Endpoint | Value |

| Oral LD50 (Rat) | 252 mg/kg |

| Dermal LD50 | Not readily available in cited literature. Classified as toxic in contact with skin.[4][5] |

| Inhalation LC50 | Not readily available in cited literature. Classified as toxic if inhaled.[4][5] |

| Dermal Toxicity in SKH-1 Hairless Mice (Topical Application) | |

| Dose | Observed Effects |

| 1 mg | Significant increase in mast cells and macrophages in the dermis. |

| 2 mg (80 mg/kg) | Increased H2A.X phosphorylation (DNA damage marker), induction of COX-2, iNOS, and MMP-9. Causes significant increase in myeloperoxidase (MPO) activity (neutrophil infiltration) at 9 and 12 hours post-exposure.[1][6] |

| 4 mg (160 mg/kg) | Induces microvesication (epidermal-dermal separation).[1][6] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the toxicological assessment of this compound.

In Vivo Dermal Toxicity Study in SKH-1 Hairless Mice

-

Animal Model: Male and female SKH-1 hairless mice are utilized.[1]

-

Test Substance Preparation: this compound is dissolved in a vehicle such as acetone.[1]

-

Administration: A defined dose of this compound solution (e.g., 1, 2, or 4 mg in 200 μl of acetone) is applied topically to the dorsal skin of the mice.[1][6]

-

Observation Period: Animals are observed for various time points (e.g., 9, 12, 24, 48 hours) post-exposure.[1]

-

Endpoint Analysis:

-

Histopathology: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess morphological changes, including epidermal thickness, cellular infiltration, and vesication.[6]

-

Immunohistochemistry (IHC): Staining for specific protein markers (e.g., phosphorylated H2A.X) is performed on skin sections to localize and quantify protein expression.[1]

-

Western Blotting: Skin tissue lysates are prepared to analyze the expression levels of key proteins involved in the toxic response (e.g., COX-2, iNOS, MMP-9, phosphorylated H2A.X).[1]

-

Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the skin tissue.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound toxicity and a typical experimental workflow for its investigation.

Caption: Signaling pathways activated by this compound exposure.

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloroethyl Ethyl Sulfide (2-CEES) as a Sulfur Mustard Simulant: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur mustard (HD) remains a significant chemical threat, necessitating the development of effective medical countermeasures. However, its high toxicity restricts research to specialized containment facilities. 2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of sulfur mustard, serves as a widely accepted and valuable simulant, enabling the investigation of HD-induced pathologies in standard laboratory settings. This technical guide provides a comprehensive overview of the rationale for using this compound, its comparative physicochemical properties, and its toxicological effects. Detailed experimental protocols for in vivo and in vitro models are presented, alongside a summary of key quantitative data and a depiction of the molecular signaling pathways involved in this compound-induced injury.

Rationale for this compound as a Sulfur Mustard Simulant

The primary justification for using this compound as a simulant for sulfur mustard lies in its ability to replicate key aspects of HD's toxic action with significantly lower toxicity, thereby reducing handling risks and the need for high-level containment facilities.[1][2][3] Both this compound and HD are alkylating agents that form sulfonium (B1226848) ions, leading to reactions with biological macromolecules.[3] While HD is bifunctional, capable of cross-linking DNA and proteins, this compound is monofunctional, forming single adducts.[3] Despite this difference, this compound effectively mimics many of the downstream cellular and tissue responses to HD exposure, including the induction of oxidative stress, DNA damage, inflammation, and apoptosis.[1][2][4] Its similar physicochemical properties, such as being an oily, hydrophobic, and volatile liquid, further support its use in simulating exposure scenarios.[3]

Comparative Physicochemical and Toxicological Properties

A clear understanding of the similarities and differences between this compound and sulfur mustard is crucial for interpreting experimental results and extrapolating them to potential HD exposure scenarios.

| Property | 2-Chloroethyl Ethyl Sulfide (this compound) | Sulfur Mustard (HD) |

| Chemical Formula | C4H9ClS | C4H8Cl2S |

| Molecular Weight | 124.63 g/mol | 159.08 g/mol |

| Appearance | Colorless to slightly yellow liquid | Colorless to yellow, oily liquid |

| Odor | Mild sulfide/garlic-like | Garlic or mustard-like |

| Boiling Point | 156 °C | 217 °C |

| Vapor Pressure | 3.4 mmHg at 20°C | 0.7 mmHg at 20°C |

| Solubility in Water | Slightly soluble, hydrolyzes | Slightly soluble, hydrolyzes |

| Functionality | Monofunctional alkylating agent | Bifunctional alkylating agent |

| Oral LD50 (rat) | 252 mg/kg | 2.4 mg/kg |

Mechanism of Action and Cellular Effects

The toxic effects of this compound are initiated by its alkylating properties, leading to a cascade of cellular events that closely mirror those induced by sulfur mustard.

3.1. Alkylation and DNA Damage: Upon entering the body, this compound forms a reactive episulfonium ion that readily alkylates nucleophilic sites on biomolecules, most notably DNA. This results in the formation of DNA adducts, which, if not repaired, can lead to mutations and cell cycle arrest. A key indicator of this compound-induced DNA damage is the phosphorylation of histone H2A.X at serine 139 (γH2A.X), a marker for DNA double-strand breaks.[1][2]

3.2. Oxidative Stress: this compound exposure leads to a significant depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant.[1] This depletion disrupts the cellular redox balance, resulting in the overproduction of reactive oxygen species (ROS). The ensuing oxidative stress contributes to damage to lipids, proteins, and DNA, further exacerbating cellular injury.[1]

3.3. Inflammatory Response: The cellular damage and oxidative stress triggered by this compound activate multiple pro-inflammatory signaling pathways. Key among these are the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α) and chemokines, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This inflammatory cascade results in the recruitment of immune cells, such as neutrophils and macrophages, to the site of injury, contributing to tissue damage and the characteristic inflammatory lesions.[4]

3.4. Apoptosis: this compound induces programmed cell death, or apoptosis, in various cell types, particularly keratinocytes in the skin.[4][5] The apoptotic process is triggered by DNA damage and oxidative stress and is characterized by DNA fragmentation, chromatin condensation, and the activation of caspases.[6] This contributes to the breakdown of tissue integrity and, in the skin, the formation of microvesicles.[4]

Quantitative Data on this compound Toxicity

The following tables summarize key quantitative data from in vivo and in vitro studies on the toxic effects of this compound.

Table 1: In Vivo Effects of this compound in SKH-1 Hairless Mice

| Parameter | Dose of this compound | Time Point | Observation |

| H2A.X Phosphorylation | 2 mg | 12 h | ~7.4-fold increase |

| 4 mg | 48 h | ~4.7-fold increase | |

| MMP-9 Expression | 2 mg | 9 h | ~6-fold increase |

| 4 mg | 24 h | ~3.5-fold increase | |

| COX-2 Expression | 2 mg | 48 h | ~3.3-fold increase |

| 4 mg | 24 h | ~4.3-fold increase | |

| iNOS Expression | 2 mg | 9-24 h | >4-fold increase |

| 4 mg | 24 h | ~2-fold increase | |

| Myeloperoxidase (MPO) Activity | 2 mg | 9 h | ~3.14 mU/µg protein |

| Epidermal Thickness | 4 mg | 48 h | Increase to ~54.41 µm (from ~20.04 µm) |

Table 2: In Vitro Effects of this compound on Human Keratinocytes (HaCaT Cells)

| Parameter | This compound Concentration | Time Point | Observation |

| Cell Viability (MTT Assay) | 1 mM | 24 h | ~22% of control |

| Apoptosis (Caspase-3 Expression) | 1 mM | 24 h | Significant increase |

| Apoptosis (PARP-1 Expression) | 1 mM | 24 h | Significant increase |

Experimental Protocols

5.1. In Vivo Model: this compound-Induced Skin Injury in SKH-1 Hairless Mice

This protocol describes the induction and analysis of skin injury in SKH-1 hairless mice following topical application of this compound.

Materials:

-

SKH-1 hairless mice (male or female, 6-8 weeks old)

-

2-Chloroethyl ethyl sulfide (this compound)

-

Acetone (B3395972) (vehicle)

-

Micropipettes

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Phosphate-buffered saline (PBS)

-

Formalin (10%) or liquid nitrogen for tissue preservation

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

-

Dosing Solution Preparation: Prepare a solution of this compound in acetone. Common doses range from 2 mg to 4 mg per mouse, typically in a volume of 50-100 µL.

-

Anesthesia and Dosing: Anesthetize the mouse using isoflurane. Topically apply the this compound solution to a defined area on the dorsal skin. Apply an equal volume of acetone to control animals.

-

Observation and Sample Collection: At predetermined time points (e.g., 9, 12, 24, 48 hours) post-exposure, euthanize the mice.

-

Macroscopic Evaluation: Measure skin bi-fold thickness as an indicator of edema.

-

Tissue Processing: Excise the treated and control skin areas. For histology, fix a portion of the tissue in 10% formalin. For molecular analysis (Western blotting, etc.), snap-freeze a portion in liquid nitrogen and store at -80°C.

-

Histopathological Analysis: Process formalin-fixed tissues for paraffin (B1166041) embedding. Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness, cell necrosis, and inflammatory cell infiltration. Immunohistochemistry can be performed for specific markers (e.g., γH2A.X, PCNA).

-

Western Blot Analysis: Homogenize the frozen skin tissue in lysis buffer. Determine protein concentration using a standard assay (e.g., BCA). Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., phosphorylated H2A.X, COX-2, iNOS, MMP-9). Detect with appropriate secondary antibodies and imaging system.

5.2. In Vitro Model: Cytotoxicity of this compound in Human Keratinocytes (HaCaT Cells)

This protocol outlines the assessment of this compound cytotoxicity in HaCaT cells using the MTT assay.

Materials:

-

HaCaT human keratinocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

96-well cell culture plates

-

2-Chloroethyl ethyl sulfide (this compound)

-

Dimethyl sulfoxide (B87167) (DMSO, vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with this compound for the desired time period (e.g., 24 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Visualization of Signaling Pathways and Workflows

6.1. Signaling Pathway of this compound-Induced Skin Injury

References

- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammatory biomarkers of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced skin injury in SKH-1 hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Models for 2-Chloroethyl Ethyl Sulfide (2-CEES) Toxicity Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro models and methodologies used to study the toxicity of 2-chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard. This document details various cell culture systems, experimental protocols for key toxicity endpoints, and the signaling pathways implicated in this compound-induced cellular damage.

Introduction to this compound and In Vitro Toxicity Testing

2-Chloroethyl ethyl sulfide (this compound) is frequently used as a less hazardous surrogate for sulfur mustard in laboratory settings to investigate the mechanisms of vesicant-induced toxicity.[1] In vitro models are indispensable tools for dissecting the molecular and cellular events triggered by this compound exposure, offering a controlled environment to study dose-dependent effects, screen potential therapeutic agents, and elucidate underlying toxicological pathways without the use of animal models.[2][3] Key toxicological effects of this compound that can be recapitulated in vitro include cytotoxicity, DNA damage, oxidative stress, inflammation, and apoptosis.[4][5]

In Vitro Models for this compound Toxicity Studies

A variety of in vitro models are employed to study the toxic effects of this compound, ranging from simple monolayer cell cultures to more complex three-dimensional (3D) tissue equivalents. The choice of model depends on the specific research question and the target organ of interest.

Commonly Used In Vitro Models:

-

Human Epidermal Keratinocytes (HEK): Primary human keratinocytes and immortalized keratinocyte cell lines (e.g., HaCaT) are widely used to model the cutaneous effects of this compound, as the skin is a primary target of sulfur mustard.[6][7][8]

-

Human Bronchial Epithelial Cells (HBEC): These cells, including primary cells and cell lines like BEAS-2B, are used to study the pulmonary toxicity of this compound, mimicking the effects on the respiratory tract.[9][10][11] The IC50 for this compound in immortalized human bronchial epithelial cells has been reported to be 0.9 mM after 24 hours of exposure.[12]

-

Human Lung Adenocarcinoma Cells (A549): A549 cells are a common model for the alveolar epithelium and are used to investigate this compound-induced lung injury.[13][14][15]

-

Human Corneal Epithelial Cells (HCEC): Primary HCECs and immortalized cell lines are utilized to study the ocular toxicity of this compound, a significant concern with vesicant exposure.[16]

-

Other Cell Lines: Various other cell lines, such as human osteosarcoma (Saos2) and mouse embryonic fibroblasts (NIH3T3), have been used to investigate specific mechanisms of this compound toxicity, like centrosome amplification and aneuploidy.[6]

Quantitative Data on this compound Toxicity

The following tables summarize quantitative data from various in vitro studies on this compound toxicity, providing a basis for comparison across different models and endpoints.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Exposure Time (hours) | IC50 Value | Reference |

| Human Bronchial Epithelial Cells | Triglyceride-Glo™ Assay | 24 | 0.9 mM | [12] |

| Human Lung Adenocarcinoma (A549) | MTT Assay | 24 | Varies by compound | [7][13][17][18] |

| Mouse Embryonic Fibroblasts (NIH/3T3) | MTT Assay | 24 | Varies by compound | [17] |

Table 2: this compound-Induced Apoptosis and DNA Damage

| Cell Type | Endpoint | This compound Concentration | Exposure Time (hours) | Result | Reference |

| Thymocytes | DNA Fragmentation | 100 µM | 5 | ~40% of control | [4] |

| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 9 | 1.7 | [5] |

| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 12 | 3.0-3.1 | [5] |

| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 24 | 2.1 | [5] |

| SKH-1 Hairless Mouse Skin (in vivo) | H2A.X Phosphorylation (Fold Increase) | 2 mg | 48 | 3.0-3.1 | [5] |

Table 3: this compound-Induced Inflammatory Mediator Expression

| Animal Model | Protein | This compound Dose | Time Point (hours) | Fold Increase vs. Control | Reference |

| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 9 | 6.0 | [5] |

| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 12 | 5.5 | [5] |

| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 24 | 5.4 | [5] |

| Female SKH-1 Hairless Mice | MMP-9 | 2 mg | 48 | 3.5 | [5] |

| Male SKH-1 Hairless Mice | MMP-9 | 2 mg | 12 | 3.7 | [5] |

| Male SKH-1 Hairless Mice | MMP-9 | 4 mg | 24 | 3.5 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[19]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[19]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Incubate the plate for 15 minutes with shaking on an orbital shaker and then measure the absorbance at 492 nm using a microplate reader.[19]

DNA Damage Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Protocol:

-

Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in ice-cold PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).[1][20][21][22][23]

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Fixation and Permeabilization: Fix the this compound-treated cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling enzyme.

-

TdT Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated labeled dUTPs.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[2][4][24][25]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the MAPK and NF-κB signaling pathways.

Protocol:

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, IκBα, p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[26][27][28][29][30]

Signaling Pathways in this compound Toxicity

This compound exposure activates several key signaling pathways that mediate its toxic effects. Understanding these pathways is crucial for identifying potential therapeutic targets.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade involved in cellular responses to a wide range of stimuli, including stress. This compound has been shown to activate all three major MAPK subfamilies: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[14][31][32]

Caption: this compound-induced MAPK signaling cascade.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by agents like this compound, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[33][34][35][36]

Caption: Canonical NF-κB activation by this compound.

Apoptosis Signaling Pathway

This compound can induce apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key executioner in both pathways is caspase-3.[2][4][24][25][37][38]

Caption: this compound-induced apoptosis pathways.

Experimental Workflow for In Vitro this compound Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of this compound in vitro.

Caption: General workflow for this compound in vitro toxicity testing.

Conclusion

This technical guide provides a foundational understanding of the in vitro models and experimental approaches for studying this compound toxicity. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. By utilizing these in vitro systems, scientists can continue to unravel the complex mechanisms of vesicant-induced injury and accelerate the development of effective countermeasures.

References

- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apoptosis as a mechanism of 2-chloroethylethyl sulfide-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mustard gas surrogate, 2-chloroethyl ethylsulfide (this compound), induces centrosome amplification and aneuploidy in human and mouse cells : this compound induces centrosome amplification and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Impact of Electronic Cigarette Aerosol Exposure in Human Bronchial Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavored E-cigarette Product Aerosols Induce Transformation of Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavored E-cigarette product aerosols induce transformation of human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Toll-like receptor-2 transduces signals for NF-kappa B activation, apoptosis and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Corneal damage by half mustard (2-chloroethyl ethyl sulfide, CEES) in vitro preventive studies: a histologic and electron microscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. GeneQuery™ Human Inflammatory Cytokines and Receptors qPCR Array... [sciencellonline.com]

- 20. mdpi.com [mdpi.com]

- 21. 21stcenturypathology.com [21stcenturypathology.com]

- 22. Evaluating In Vitro DNA Damage Using Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scilit.com [scilit.com]

- 24. Activation of Specific Apoptotic Caspases with an Engineered Small Molecule-Activated Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 34. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 35. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. cusabio.com [cusabio.com]

- 37. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloroethyl Ethyl Sulfide (2-CEES) DNA Adduct Formation and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that readily reacts with cellular macromolecules, most critically DNA. The formation of this compound-DNA adducts can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity. Understanding the mechanisms of this compound-induced DNA damage and the subsequent cellular repair responses is crucial for the development of effective countermeasures and therapeutic strategies. This technical guide provides a comprehensive overview of this compound DNA adduct formation, the signaling pathways activated in response to this damage, and the key DNA repair mechanisms involved in their removal. Detailed experimental protocols for studying these processes are also provided.

This compound DNA Adduct Formation

This compound is an electrophilic compound that reacts with nucleophilic sites on DNA bases, forming covalent adducts. The primary mechanism involves the formation of a transient episulfonium ion, which is highly reactive towards DNA.

Major this compound DNA Adducts

The most abundant and well-characterized this compound DNA adduct is 7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G) .[1] This adduct forms at the N7 position of guanine.[1] Additionally, this compound has been shown to alkylate adenine (B156593) at the N3 position, forming 3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A) .[2] While other minor adducts may form, N7-HETE-G is considered the principal lesion.

Chemical Structures of Major this compound DNA Adducts:

-

7-(2-hydroxyethylthioethyl)-guanine (N7-HETE-G):

-

[Image of the chemical structure of N7-HETE-G]

-

-

3-(2-hydroxyethylthioethyl)-adenine (N3-HETE-A):

-

[Image of the chemical structure of N3-HETE-A]

-

Secondary DNA Damage: Oxidative Stress

Beyond direct alkylation, this compound exposure can induce oxidative stress within the cell, leading to the formation of reactive oxygen species (ROS). These ROS can cause secondary damage to DNA, such as the formation of 8-oxoguanine (8-oxoG), a common oxidative DNA lesion.[3]

Cellular Signaling in Response to this compound DNA Damage

The presence of this compound DNA adducts triggers a complex DNA damage response (DDR) signaling network, primarily orchestrated by the ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) protein kinases.

Upon recognition of DNA lesions, ATM and ATR are activated and phosphorylate a cascade of downstream targets to initiate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. Key signaling events include:

-

Phosphorylation of Chk1 and Chk2: These checkpoint kinases are activated by ATR and ATM, respectively, and play a crucial role in halting cell cycle progression to allow time for DNA repair.

-

Phosphorylation of p53: The tumor suppressor protein p53 is a critical downstream target of the ATM/ATR pathway. Its phosphorylation stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

-

Phosphorylation of H2A.X (γH2A.X): Histone H2A.X is rapidly phosphorylated at serine 139 at the sites of DNA damage, serving as a beacon to recruit DNA repair proteins.

DNA Repair Pathways for this compound Adducts

Cells employ two primary DNA repair pathways to remove this compound-induced lesions: Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

Base Excision Repair (BER)

BER is the main pathway for the repair of small, non-helix-distorting base lesions, including those generated by alkylation and oxidation. The repair of this compound adducts and secondary oxidative damage via BER is initiated by specific DNA glycosylases.

-

For Oxidative Damage (e.g., 8-oxoG): 8-oxoguanine DNA glycosylase 1 (OGG1) and endonuclease III-like protein 1 (NTH1) are key enzymes that recognize and excise the damaged base.[3][4][5][6][7]

-

For Alkylated Bases: While the specific glycosylase for N7-HETE-G is not definitively established, it is likely recognized by a glycosylase that handles alkylated purines.

Following base removal, an apurinic/apyrimidinic (AP) site is generated, which is then processed by AP endonuclease 1 (APE1) , DNA polymerase β (Polβ) , and DNA ligase III (LIG3) to restore the correct DNA sequence.

Nucleotide Excision Repair (NER)

NER is responsible for removing bulky, helix-distorting lesions. While this compound adducts are relatively small, they can cause sufficient distortion to be recognized by the NER machinery.

The NER process involves two sub-pathways: global genome NER (GG-NER) and transcription-coupled NER (TC-NER). For GG-NER, the damage is recognized by the XPC-RAD23B complex . This initiates the assembly of a large protein complex, including TFIIH , XPA , RPA , and the endonucleases ERCC1-XPF and XPG . These endonucleases excise a short oligonucleotide containing the lesion. The resulting gap is then filled by DNA polymerase δ/ε and sealed by DNA ligase I .

Quantitative Data on this compound DNA Adduct Formation and Repair

Quantitative analysis is essential for understanding the dose-response and time-course of this compound-induced DNA damage and repair.

| Parameter | Cell Type/System | This compound Concentration | Time Point | Value | Reference |

| N7-HETE-G Adducts | Human Keratinocytes (HaCaT) | 100 µM | 24 h | ~150 adducts / 10^6 Guanines | [8] |

| N7-HETE-G Adducts | Human Skin Explants | 500 µM | 24 h | ~50 adducts / 10^6 Guanines | [8] |

| Repair Half-life of N7-alkylguanine adducts | In vitro (dsDNA) | N/A | N/A | 2 - 150 hours | [1] |

| Phospho-H2A.X Induction | Mouse Skin | 2 mg | 12 h | 7.4-fold increase | [9] |

| Phospho-H2A.X Induction | Mouse Skin | 4 mg | 48 h | 4.7-fold increase | [9] |

Experimental Protocols

Quantification of this compound DNA Adducts by LC-MS/MS

This protocol describes the quantification of N7-HETE-G from this compound treated cells.[8][10][11][12][13]

Materials:

-

This compound treated cells

-

DNA isolation kit

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS system with a C18 column

-

N7-HETE-G standard

-

Isotopically labeled internal standard (e.g., [¹³C₅,¹⁵N₂]N7-HETE-G)

Procedure:

-

DNA Isolation: Isolate genomic DNA from this compound treated cells using a commercial kit, following the manufacturer's instructions.

-

DNA Digestion:

-

To 10-20 µg of DNA, add the isotopically labeled internal standard.

-

Digest the DNA to nucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.

-

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleosides and remove proteins and other contaminants.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto the LC-MS/MS system.

-

Separate the nucleosides using a C18 column with a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for N7-HETE-G and the internal standard.

-

-

Quantification: Create a standard curve using the N7-HETE-G standard and quantify the amount of adduct in the samples relative to the internal standard.

Alkaline Comet Assay for DNA Strand Breaks

This protocol measures DNA single-strand breaks and alkali-labile sites resulting from this compound exposure.[14][15][16][17]

Materials:

-

This compound treated cells

-

Comet assay slides

-

Low melting point agarose (B213101) (LMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green)

-

Fluorescence microscope with analysis software

Procedure:

-

Cell Preparation: Resuspend this compound treated cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix cell suspension with molten LMPA (at 37°C) and pipette onto a comet assay slide. Allow to solidify at 4°C.

-

Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C.

-

Alkaline Unwinding: Place slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow DNA to unwind.

-

Electrophoresis: Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

-

Imaging and Analysis: Visualize comets using a fluorescence microscope. Quantify DNA damage by measuring the percentage of DNA in the tail, tail length, and tail moment using specialized software.

Western Blot for Phosphorylated Signaling Proteins

This protocol detects the activation of DDR signaling proteins like phospho-p53 and phospho-Chk2.[18][19][20]

Materials:

-

This compound treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p53, anti-phospho-Chk2, and total protein controls)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse this compound treated cells in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

In Vitro DNA Repair Assays

These assays measure the capacity of cell extracts or purified proteins to repair this compound damaged DNA.

5.4.1. In Vitro BER Assay [9][21][22][23][24]

Materials:

-

Plasmid DNA treated with this compound

-

Cell-free extracts or purified BER proteins (DNA glycosylase, APE1, Polβ, Ligase III)

-

Reaction buffer

-

Radiolabeled dNTPs (e.g., [α-³²P]dCTP)

-

Agarose gel electrophoresis system

-

Phosphorimager

Procedure:

-

Substrate Preparation: Create a this compound damaged plasmid DNA substrate.

-

Repair Reaction: Incubate the damaged plasmid with cell-free extracts or purified BER proteins in a reaction buffer containing radiolabeled dNTPs.

-

Analysis: Purify the plasmid DNA and analyze by agarose gel electrophoresis and phosphorimaging to detect the incorporation of radioactivity, which indicates repair synthesis.

5.4.2. In Vitro NER Assay [25][26][27][28][29]

Materials:

-

Plasmid DNA with a site-specific this compound adduct (can be synthetically prepared)

-

Cell-free extracts from normal and NER-deficient (e.g., XPA or XPC knockout) cells

-

Reaction buffer containing ATP

-

Radiolabeled dNTPs

-

Restriction enzymes

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Procedure:

-

Substrate Preparation: Prepare a plasmid with a single, site-specific this compound adduct.

-

Repair Reaction: Incubate the substrate with cell-free extracts and radiolabeled dNTPs.

-

Analysis:

-

Purify the DNA and digest with restriction enzymes that flank the adduct site.

-

Separate the resulting fragments on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled repair patch using a phosphorimager. The size of the excised fragment can also be determined.

-

Conclusion

This compound is a significant threat due to its ability to form persistent and mutagenic DNA adducts. A thorough understanding of the molecular mechanisms of this compound-induced DNA damage and the intricate cellular responses, including DNA damage signaling and repair, is paramount for the development of effective diagnostic and therapeutic interventions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted interactions of this compound with DNA and the cellular machinery that has evolved to counteract its deleterious effects. Further research into the specificities of DNA repair enzymes for this compound adducts and the long-term consequences of unrepaired lesions will be critical in mitigating the health risks associated with exposure to this and related alkylating agents.

References

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Defective Repair of Oxidative Base Lesions by the DNA Glycosylase Nth1 Associates with Multiple Telomere Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione, by liquid chromatography/mass spectrometry and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comet Assay for the Detection of Single and Double-Strand DNA Breaks | Springer Nature Experiments [experiments.springernature.com]

- 17. diva-portal.org [diva-portal.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. origene.com [origene.com]

- 20. nacalai.com [nacalai.com]

- 21. biorxiv.org [biorxiv.org]

- 22. In vitro base excision repair using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]

- 25. Coordination of dual incision and repair synthesis in human nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Repair synthesis assay for nucleotide excision repair activity using fractionated cell extracts and UV-damaged plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Multiplexed DNA repair assays for multiple lesions and multiple doses via transcription inhibition and transcriptional mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. The comings and goings of nucleotide excision repair factors on damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidative Stress Mechanisms of 2-Chloroethyl Ethyl Sulfide (2-CEES)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Chloroethyl ethyl sulfide (B99878) (2-CEES), a monofunctional analog of the chemical warfare agent sulfur mustard, is a potent alkylating agent that induces significant cellular injury, largely mediated by oxidative stress. This document provides a comprehensive overview of the core mechanisms underlying this compound-induced oxidative stress, detailing the molecular pathways, key experimental findings, and methodologies used in its study. The central mechanism involves the depletion of intracellular glutathione (B108866) (GSH), leading to an accumulation of reactive oxygen species (ROS). This imbalance triggers a cascade of damaging events, including mitochondrial dysfunction, DNA damage, lipid peroxidation, and the activation of pro-inflammatory signaling pathways, ultimately culminating in cell death and tissue injury. Understanding these intricate mechanisms is crucial for the development of effective medical countermeasures.

Core Mechanisms of this compound-Induced Oxidative Stress

Exposure to this compound initiates a rapid and multifaceted oxidative stress response. The primary events and their downstream consequences are outlined below.

Glutathione Depletion and ROS Generation

The initial and critical event in this compound toxicity is the depletion of the cell's primary non-enzymatic antioxidant, glutathione (GSH).[1][2][3] this compound, being an electrophile, readily reacts with the nucleophilic thiol group of GSH, leading to its conjugation and subsequent depletion.[1] This reduction in the cellular antioxidant capacity disrupts the redox balance, resulting in the accumulation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•−) and hydrogen peroxide (H₂O₂).[1][4]

Mitochondrial Dysfunction

Mitochondria are both a primary target and a significant source of ROS in this compound-induced toxicity.[5][6] Exposure to this compound leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, which occurs as early as 4 hours post-exposure.[5][6] This dysfunction impairs the electron transport chain, leading to electron leakage and increased production of mitochondrial ROS, which peaks around 12 hours after exposure.[5][6] This creates a vicious cycle where ROS-induced damage to mitochondria further compromises their function and amplifies ROS production.

References

- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of glutathione in ameliorating sulfur mustard analog-induced toxicity in cultured skin epidermal cells and in SKH-1 mouse skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]